4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Description
Properties
IUPAC Name |
1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRLCHQGGQAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with 1,3-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-one, while reduction may produce 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidine.
Scientific Research Applications
The compound 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-ol, also known as (3R,4S)-4-(3-isopropoxyphenyl)-1,3-dimethyl-piperidin-4-ol, is primarily utilized in drug development as a starting point for synthesizing new pharmaceutical agents . Research articles and documents indicate its relevance in the synthesis of Alvimopan diastereomers and as a key intermediate for Alvimopan itself .
Scientific Research Applications
(1) Synthesis of Alvimopan and its Diastereomers:
- This compound is instrumental in creating Alvimopan, an opioid antagonist .
- It is used in synthesizing and isolating Alvimopan diastereomers, which is crucial for analytical method development .
(2) Key Intermediate in Drug Preparation:
- This compound is a key intermediate in preparing (3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)-phenol, a compound vital for Alvimopan synthesis .
- The process for preparing this key intermediate has been optimized to increase overall yield in Alvimopan production .
(3) Opioid Antagonists and their Properties:
- This compound is associated with research into opioid antagonists, particularly concerning their water solubility and bioavailability .
- These opioid antagonists, including Alvimopan, are used in methods for preventing or treating side effects associated with opioid use, as well as addressing conditions like pain, ileus, and opioid bowel dysfunction .
(4) Melanocortin Receptor Agonists:
Mechanism of Action
The mechanism of action of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and the piperidine nitrogen. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Electronic and Steric Properties
- In contrast, chloro and fluoro groups in the analog from are electron-withdrawing, which may improve metabolic stability but reduce electron density for binding interactions . The methylsulfonyl group in ’s compound is strongly electron-withdrawing, favoring hydrogen bonding and aqueous solubility but reducing lipophilicity . Positional Effects: The 3-substitution on the phenyl ring (common to all three compounds) suggests a conserved pharmacophoric requirement for target engagement, possibly in receptor-binding pockets.
- This contrasts with the 1-isopropyl () and 1-propyl () groups, which introduce bulkier substituents but allow greater conformational flexibility .
Pharmacokinetic and Physicochemical Implications
- Lipophilicity : The target compound’s isopropoxy group and dimethyl substitution likely result in higher logP values compared to the sulfonyl-containing analog (), which would be more hydrophilic. The halogenated analog () may exhibit intermediate lipophilicity due to polarizable halogens .
- Solubility : The methylsulfonyl group in ’s compound enhances water solubility, making it more suitable for oral administration. The target compound’s isopropoxy group may reduce aqueous solubility, necessitating formulation adjustments .
- pKa and Ionization : The hydroxyl group on the piperidine ring (pKa ~13.5) ensures partial ionization at physiological pH, influencing membrane permeability. The sulfonyl group in ’s compound (pKa ~8.5) may ionize in the gastrointestinal tract, affecting absorption .
Biological Activity
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL is a chemical compound classified under piperidines, characterized by its unique structure comprising an isopropoxy group attached to a phenyl ring and a piperidine ring with two methyl groups and a hydroxyl group. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.
- Molecular Formula : C16H25NO2
- Molecular Weight : 263.38 g/mol
- CAS Number : 145340-44-9
Synthesis
The synthesis of this compound typically involves the reaction of 3-isopropoxybenzaldehyde with 1,3-dimethylpiperidine in the presence of reducing agents like sodium borohydride. The reaction is conducted in organic solvents such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against certain bacterial strains.
- Neuropharmacology : It has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Studies and Research Findings
Several case studies have been documented regarding the biological effects of this compound:
- Inhibition of Protein Kinases : A study demonstrated that derivatives of piperidine compounds can inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
- Receptor Binding Affinity : Comparative studies indicated that this compound has a higher binding affinity for certain receptors compared to similar compounds, suggesting enhanced efficacy in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Binding Affinity | Biological Activity |
|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3-dimethylpiperidin-4-OL | Structure | Moderate | Antidepressant |
| 4-(3-Ethoxyphenyl)-1,3-dimethylpiperidin-4-OL | Structure | Low | Minimal activity |
| This compound | Structure | High | Antimicrobial, Neuroactive |
The unique isopropoxy substitution appears to enhance the compound's binding affinity and biological activity compared to its analogs .
Q & A
Q. Methodological Answer :
- Methodological Audit : Compare experimental variables (e.g., solvent polarity, cell lines).
- Sensitivity Analysis : Identify parameters (e.g., pH, temperature) causing variability.
- Collaborative Replication : Partner with independent labs to verify findings .
Basic: What analytical techniques characterize the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Expose to simulated gastric fluid (pH 2.0) and monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability .
Advanced: How can computational modeling predict metabolic pathways of this compound?
Q. Methodological Answer :
- In Silico Metabolism Prediction : Tools like MetaSite simulate cytochrome P450-mediated oxidation.
- Molecular Dynamics (MD) : Track interactions with metabolic enzymes. Validate with in vitro microsomal assays .
Basic: What safety protocols are critical during handling and storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
